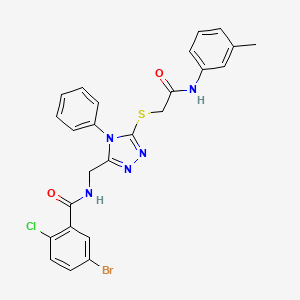

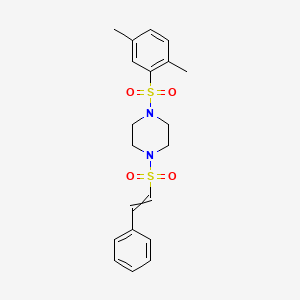

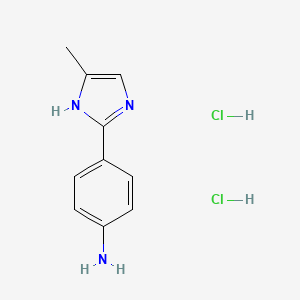

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyridazine and pyridazinone derivatives, which are similar to the compound , has been discussed in various scientific literature . These compounds have been shown to have numerous practical applications and are present in some commercially available drugs and agrochemicals .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Pyridazine derivatives have been recognized for their antimicrobial properties. The ethylsulfonyl group attached to the pyridazin-3-yl moiety could potentially enhance the compound’s ability to inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Antidepressant and Anxiolytic Effects

The structural complexity of this compound suggests potential activity in the central nervous system. Its application in neuropsychiatric disorders such as depression and anxiety could be explored, given the pharmacological activities observed in related pyridazine and pyridazinone derivatives .

Anti-Hypertensive Properties

Compounds with a pyridazine scaffold have shown anti-hypertensive effects. This particular compound could be studied for its vasodilatory properties, which might contribute to the development of new anti-hypertensive medications .

Anticancer Research

The presence of a 2-oxo-2H-chromene-3-carboxamide group in the compound’s structure is indicative of potential anticancer activity. Research into its mechanism of action could lead to the discovery of novel pathways for cancer treatment .

Antiplatelet and Anticoagulant Applications

Pyridazinone derivatives have been associated with antiplatelet activity. This compound could be investigated for its use in preventing thrombosis, thereby contributing to cardiovascular disease management .

Agrochemical Design

The pyridazine ring is a common feature in many herbicides. This compound’s unique substituents may offer new avenues for the design of agrochemicals that are more efficient and environmentally friendly .

Material Synthesis

Catalysis

The compound’s structure may afford it catalytic properties, making it useful in various chemical reactions. Its potential as a catalyst in organic synthesis could be a significant area of application.

Wirkmechanismus

Target of Action

It’s known that pyridazin-3(2h)-one derivatives, which this compound is a part of, have been utilized in medicinal chemistry against a range of biological targets .

Mode of Action

Pyridazin-3(2h)-one derivatives have been shown to inhibit calcium ion influx, which is required for the activation of platelet aggregation

Biochemical Pathways

Pyridazin-3(2h)-one derivatives have been associated with a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities . This suggests that the compound could potentially affect multiple biochemical pathways.

Result of Action

Given the wide range of pharmacological activities associated with pyridazin-3(2h)-one derivatives , it can be inferred that the compound might have diverse molecular and cellular effects.

Eigenschaften

IUPAC Name |

N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O5S/c1-2-31(28,29)20-11-10-18(24-25-20)14-7-5-8-16(12-14)23-21(26)17-13-15-6-3-4-9-19(15)30-22(17)27/h3-13H,2H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYEPUWBMNODAOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)-2-oxoethyl)acetamide](/img/structure/B2935122.png)

![2,5-difluoro-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzamide](/img/structure/B2935135.png)

![2-Chloro-N-[[1-(3-methylpyridin-2-yl)cyclopropyl]methyl]propanamide](/img/structure/B2935140.png)